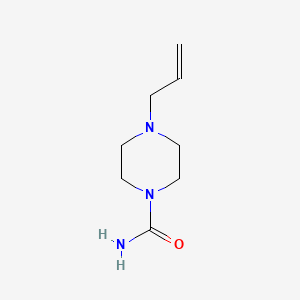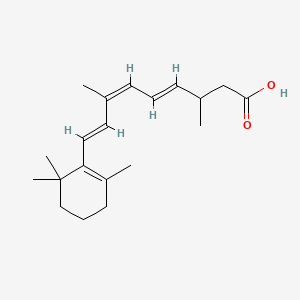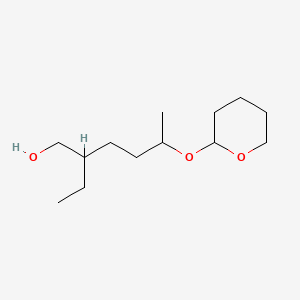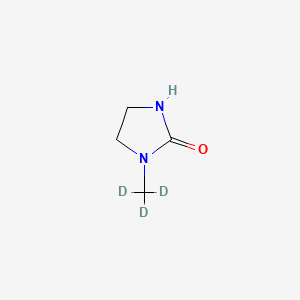
3,4,5-Trimethoxybenzyl-13C3 Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzyl-13C3 Bromide consists of a benzene ring substituted with three methoxy groups and a bromomethyl group .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzyl-13C3 Bromide has a density of 1.4±0.1 g/cm3, a boiling point of 306.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 52.5±3.0 kJ/mol, and it has a flash point of 123.3±25.0 °C .科学的研究の応用
Brominated Compounds in Research
Brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are significant in environmental health research due to their occurrence as contaminants and their production during combustion processes. Their biological effects are similar to those of other halogenated compounds, leading to hepatic, dermal, and gastrointestinal toxicities. Research on these compounds helps in understanding their environmental impact, toxicology, and potential risk to human health (Mennear & Lee, 1994).
Antioxidant Activity Studies
Studies on the antioxidant activity of compounds are crucial in various fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are used to determine the antioxidant capacity of complex samples, which could be related to the research applications of compounds like "3,4,5-Trimethoxybenzyl-13C3 Bromide" in understanding oxidative stress and potential health benefits (Munteanu & Apetrei, 2021).
Environmental and Health Effects of Brominated and Mixed Halogenated Compounds
Research into the health effects of brominated and mixed halogenated compounds, such as PBDDs and PBDFs, is essential due to their similarity to other toxic compounds like polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). This research area focuses on the toxicological profile, environmental occurrence, and potential human exposure risks, which could intersect with studies on specific brominated chemicals like "3,4,5-Trimethoxybenzyl-13C3 Bromide" (Birnbaum et al., 2003).
Use of Stable Isotopes in Clinical Research
The use of stable isotopes, like the carbon-13 label in "3,4,5-Trimethoxybenzyl-13C3 Bromide," is widespread in diagnostic and clinical research. Stable isotopes offer a safe and effective way to study metabolic pathways, absorption, and bioavailability of nutrients and drugs in the human body. This application is critical for understanding the pharmacokinetics and pharmacodynamics of therapeutic compounds, potentially including "3,4,5-Trimethoxybenzyl-13C3 Bromide" (Halliday & Rennie, 1982).
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3,4,5-Trimethoxybenzyl-13C3 Bromide can be achieved through the alkylation of 3,4,5-Trimethoxybenzaldehyde with a suitable alkylating agent followed by bromination of the resulting product.", "Starting Materials": [ "3,4,5-Trimethoxybenzaldehyde", "13C3 labeled alkylating agent", "Bromine", "Hydrobromic acid", "Sodium hydroxide", "Organic solvents" ], "Reaction": [ "Step 1: Alkylation of 3,4,5-Trimethoxybenzaldehyde with 13C3 labeled alkylating agent in the presence of a base such as sodium hydroxide and an organic solvent to obtain the corresponding alkylated product.", "Step 2: Purification of the alkylated product by column chromatography or recrystallization.", "Step 3: Bromination of the purified product using bromine and hydrobromic acid in an organic solvent to obtain 3,4,5-Trimethoxybenzyl-13C3 Bromide.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
1346598-93-3 |
分子式 |
C10H13BrO3 |
分子量 |
264.092 |
IUPAC名 |
5-(bromomethyl)-1,2,3-tri(methoxy)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1+1,2+1,3+1 |
InChIキー |
QEGDRYOJTONTLO-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CBr |
同義語 |
5-(Bromomethyl)-1,2,3-trimethoxy-benzene-13C3; 1-(Bromomethyl)-3,4,5-trimethoxybenzene-13C3; 5-(Bromomethyl)-1,2,3-trimethoxybenzene-13C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)





